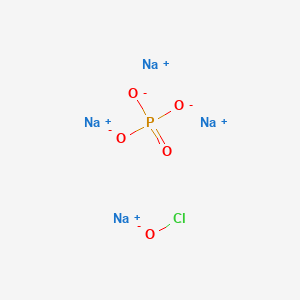

tetrasodium;hypochlorite;phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tetrasodium hypochlorite phosphate (CAS: 56802-99-4) is a compound listed in chemical databases under synonyms such as "tetrasodium hypochlorite phosphate" and "tetrasodiuM hypochlorite phosphate" . In practical applications, similar compounds like tetrasodium EDTA (ethylenediaminetetraacetic acid tetrasodium salt) and tetrasodium pyrophosphate (Na₄P₂O₇) are extensively studied for their roles in industrial, medical, and food-processing contexts. These compounds often interact with sodium hypochlorite (NaOCl) or phosphate-based systems, making them relevant analogs for comparison .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrasodium hypochlorite phosphate can be synthesized through the reaction of sodium hypochlorite with sodium phosphate under controlled conditions. The reaction typically involves mixing aqueous solutions of sodium hypochlorite and sodium phosphate, followed by crystallization to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of tetrasodium hypochlorite phosphate involves large-scale mixing of the reactants in reactors, followed by filtration and drying processes to obtain the final product. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tetrasodium hypochlorite phosphate undergoes various chemical reactions, including:

Oxidation: It can act as an oxidizing agent in reactions with organic and inorganic compounds.

Reduction: Under certain conditions, it can be reduced to form different products.

Substitution: It can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in reactions with tetrasodium hypochlorite phosphate include acids, bases, and other oxidizing or reducing agents. The reaction conditions, such as temperature, pressure, and pH, vary depending on the desired outcome .

Major Products Formed

The major products formed from reactions involving tetrasodium hypochlorite phosphate depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, it can produce various oxidized products, while in reduction reactions, it can yield reduced forms of the compound .

Scientific Research Applications

Tetrasodium hypochlorite phosphate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is employed in biological studies for its antimicrobial properties.

Medicine: It is investigated for potential therapeutic uses due to its chemical reactivity.

Industry: It is used in the production of cleaning agents, disinfectants, and other industrial products

Mechanism of Action

The mechanism of action of tetrasodium hypochlorite phosphate involves its ability to react with fatty acids and amino acids. It acts as an organic and fat solvent, degrading fatty acids to form fatty acids and glycerol. This reduces the surface tension of the remaining solution. Additionally, it can react with amino acids to neutralize them and form water and salt. The presence of hypochlorous acids in the compound allows it to release chlorine, which disrupts cell metabolism by forming chloramines .

Comparison with Similar Compounds

Chelating Agents in Endodontics

Tetrasodium EDTA and related chelators are critical in root canal treatments for removing inorganic debris (smear layer) and enhancing NaOCl efficacy. Below is a comparison with other chelating agents:

Key Findings :

- Tetrasodium EDTA’s alkaline pH (~12.2) prevents NaOCl deactivation, unlike acidic disodium EDTA .

- HEDP and tetrasodium EDTA are preferred for continuous irrigation with NaOCl due to chemical stability, but HEDP preserves collagen better .

- Citric acid, despite strong demineralization, reacts with NaOCl, reducing its antimicrobial activity .

Key Findings :

- TSPP accelerates fat emulsification in cheese, producing firmer textures compared to STPP .

- SHMP is optimal for industrial slurries due to solubility, while TSPP is less effective .

- In meat emulsions, doubling TSPP concentration increases pH and protein solubility more effectively than doubling NaCl .

Hypochlorite-Compatible Compounds in Disinfection

Compounds like tetrasodium EDTA are often mixed with NaOCl for enhanced biofilm removal.

Key Findings :

- HEDP stabilizes NaOCl at elevated temperatures, making it suitable for heated irrigation .

Biological Activity

Tetrasodium hypochlorite phosphate (TSHP) is a compound that combines the properties of sodium hypochlorite (NaOCl) and phosphates, offering unique biological activities. This article explores its cytotoxicity, antimicrobial properties, and potential applications in various fields, supported by research findings and data tables.

Overview of Tetrasodium Hypochlorite Phosphate

Tetrasodium hypochlorite phosphate is primarily utilized for its disinfecting properties in dental and medical applications. It acts as a potent antimicrobial agent, particularly effective against biofilms and various pathogens.

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic effects of sodium hypochlorite, a key component of TSHP. A scoping review identified various methodologies for assessing NaOCl cytotoxicity, revealing significant variability in results based on experimental conditions such as concentration, exposure time, and cell type used in assays .

Key Findings:

- Cytotoxicity Assays : The methyl-thiazol-tetrazolium (MTT) assay was the most commonly employed method, measuring cell viability based on mitochondrial activity. Other assays included neutral red uptake and sulforhodamine B assays.

- Concentration Dependency : Higher concentrations of NaOCl exhibited increased cytotoxicity, although the presence of fetal bovine serum (FBS) in culture media could mitigate this effect by altering pH levels .

Antimicrobial Activity

The antimicrobial efficacy of TSHP has been extensively studied, particularly in combination with other agents like alkaline tetrasodium EDTA. Research has demonstrated that mixtures containing NaOCl maintain their antimicrobial properties while enhancing organic matter dissolution and biofilm removal.

Case Study: Biofilm Reduction

A study evaluated the effectiveness of NaOCl and EDTANa4 against Enterococcus faecalis biofilms. The results showed that:

- NaOCl alone effectively eliminated bacterial growth.

- Mixed solutions with EDTANa4 exhibited similar antimicrobial efficacy without compromising NaOCl's activity .

Data Table: Comparative Efficacy of TSHP Mixtures

| Treatment Group | Free Available Chlorine (mg/L) | Organic Matter Dissolution (%) | Smear Layer Removal Time (min) |

|---|---|---|---|

| Control (0.9% Saline) | 0 | 0 | N/A |

| 2.5% NaOCl | High | 32 | 5 |

| 10% EDTANa4 | Moderate | 15 | 10 |

| 2.5% NaOCl + 10% EDTANa4 | High | 40 | 2 |

| 2.5% NaOCl + Cetrimide | High | 38 | 3 |

The antimicrobial action of TSHP is attributed to its strong oxidizing properties, which disrupt cellular integrity and function. Sodium hypochlorite generates reactive oxygen species (ROS), leading to oxidative stress in microbial cells, ultimately causing cell death.

Safety and Toxicological Considerations

While TSHP demonstrates significant antimicrobial activity, safety assessments are crucial due to its cytotoxic potential. Prolonged exposure or high concentrations can lead to adverse effects on human cells, necessitating careful handling and application protocols in clinical settings .

Properties

CAS No. |

56802-99-4 |

|---|---|

Molecular Formula |

ClNa4O5P |

Molecular Weight |

238.38 g/mol |

IUPAC Name |

tetrasodium;hypochlorite;phosphate |

InChI |

InChI=1S/ClO.4Na.H3O4P/c1-2;;;;;1-5(2,3)4/h;;;;;(H3,1,2,3,4)/q-1;4*+1;/p-3 |

InChI Key |

GJVHTMFBBZFLEO-UHFFFAOYSA-K |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[O-]Cl.[Na+].[Na+].[Na+].[Na+] |

Color/Form |

White crystalline solid |

solubility |

Approximately 20 wt % at 25 °C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.